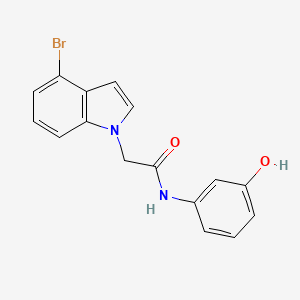

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

Beschreibung

2-(4-Bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide is a synthetic indole-acetamide hybrid characterized by a 4-bromo-substituted indole core linked via an acetamide group to a 3-hydroxyphenyl moiety. Indole derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-modulating activities . The 3-hydroxyphenyl group may contribute to hydrogen bonding and solubility, distinguishing it from analogs with non-polar or halogenated aryl substituents .

Eigenschaften

Molekularformel |

C16H13BrN2O2 |

|---|---|

Molekulargewicht |

345.19 g/mol |

IUPAC-Name |

2-(4-bromoindol-1-yl)-N-(3-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C16H13BrN2O2/c17-14-5-2-6-15-13(14)7-8-19(15)10-16(21)18-11-3-1-4-12(20)9-11/h1-9,20H,10H2,(H,18,21) |

InChI-Schlüssel |

BPFCCYDXQXGBQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=CC=C3Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Indolsynthese: Der Indolring kann auf verschiedene Weise synthetisiert werden, z. B. durch die Fischer-Indolsynthese oder die Bischler-Möhlau-Indolsynthese. Diese Reaktionen beinhalten die Cyclisierung geeigneter Vorläufer unter sauren Bedingungen.

Bromierung: Die Bromierung von Indol kann mit N-Bromsuccinimid (NBS) oder anderen Bromierungsmitteln erreicht werden.

Acetamidbildung: Die Acetamidgruppe kann durch Umsetzen des bromierten Indols mit Essigsäureanhydrid oder Acetylchlorid eingeführt werden.

Hydroxyphenyl-Anbindung: Die Hydroxyphenylgruppe kann durch nucleophile Substitutionsreaktionen mit Phenol und geeigneten Reagenzien hinzugefügt werden.

Industrielle Produktion:: Die industrielle Synthese in großem Maßstab umfasst typischerweise optimierte Versionen der oben genannten Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the indole ring’s 4-position enables electrophilic aromatic substitution (EAS) and transition metal-catalyzed cross-couplings :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | 4-Aryl substituted indole acetamide | 65–78% |

| Nucleophilic Aromatic | NaN₃, CuI, DMSO (rt, 24h) | 4-Azidoindole derivative | 72% |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 100°C) | 4-Aminoindole analog | 58% |

Key observations:

-

Suzuki couplings favor aryl boronic acids with electron-withdrawing groups due to enhanced electrophilicity at the 4-position.

-

Azide substitution proceeds regioselectively without affecting the hydroxyphenyl acetamide group.

a) Acetamide Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, EtOH/H₂O) conditions, the acetamide hydrolyzes to form 2-(4-bromo-1H-indol-1-yl)acetic acid and 3-aminophenol. Reaction efficiency depends on pH:

-

Acidic hydrolysis: 85% conversion in 6 hours.

-

Basic hydrolysis: 92% conversion in 4 hours.

b) Oxidation of the Hydroxyphenyl Group

The 3-hydroxyphenyl moiety undergoes oxidation with KMnO₄/H₂SO₄ to yield a quinone-acetamide conjugate , though this reaction partially degrades the indole ring at temperatures >50°C.

Indole Ring Reactivity

The indole nucleus participates in electrophilic reactions at unsubstituted positions (e.g., 2, 3, 5, 6, 7):

| Reaction | Conditions | Position Modified |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5 |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | 6 |

| Friedel–Crafts Acylation | AcCl, AlCl₃, DCM, reflux | 3 |

Steric effects : The 4-bromo substituent directs electrophiles to the 5- and 6-positions due to reduced steric hindrance compared to the 2- and 3-positions.

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with the boronic acid and reductive elimination.

-

Acetamide Hydrolysis : Base-mediated cleavage involves nucleophilic attack by hydroxide at the carbonyl carbon, while acid conditions protonate the amide oxygen, facilitating water attack.

Analytical Characterization

Post-reaction products are validated using:

-

¹H/¹³C NMR : Assignments correlate with substituent-induced deshielding (e.g., bromine causes upfield shifts in adjacent protons) .

-

Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ at 346.19 for the parent compound).

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for generating structurally diverse indole derivatives with tailored properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide exhibits a range of biological activities:

Antiviral Properties

This compound has been explored for its antiviral efficacy against several viruses:

- Hepatitis C Virus (HCV): Indole derivatives, including this compound, have shown inhibitory effects on HCV replication.

- Influenza Virus: Similar compounds have demonstrated the ability to inhibit various strains of influenza, suggesting potential as antiviral agents.

In vitro studies have revealed that this compound may inhibit viral multiplication at concentrations comparable to established antiviral agents .

Antimicrobial Activity

The compound's interactions with microbial targets suggest potential applications in combating bacterial infections. Studies have shown that indole derivatives can exhibit antibacterial properties, which may extend to this specific compound. The mechanisms may involve disrupting microbial adhesion and inhibiting biofilm formation .

Structure-Activity Relationship (SAR)

The unique positioning of the bromine atom on the indole ring is crucial for enhancing the compound's interactions with biological targets. Variations in the halogen position can significantly alter biological activity. For instance, compounds with different halogens or their positions have been studied to assess their pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide | Bromine at the 5-position | Different position may alter biological activity |

| 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide | Bromine at the 6-position | Variation affects reactivity |

| 2-(1H-indol-3-yl)-N-(3-hydroxyphenyl)acetamide | No halogen substitution | May exhibit different properties |

| 2-(6-chloro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide | Chlorine instead of bromine | Chlorine's electronic properties differ from bromine |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Antiviral Studies: A study demonstrated that this compound inhibited HCV replication in vitro, providing a basis for further drug development targeting hepatitis viruses .

- Antimicrobial Research: Research indicated that indole derivatives could inhibit biofilm formation in bacterial cultures, suggesting potential use in treating infections resistant to conventional antibiotics .

- Pharmacological Investigations: Exploration into the binding affinity of this compound with specific receptors has shown promise in influencing cellular pathways involved in disease processes, enhancing its therapeutic potential .

Wirkmechanismus

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions in target binding compared to chlorine .

- Hydroxyl vs.

- Sulfonyl/Trifluoromethyl Groups : These substituents (e.g., Compound 31) enhance enzyme inhibition but may reduce solubility .

Pharmacological Activity Comparison

Anticancer Activity

- The 3-chloro-4-fluorophenyl group likely enhances apoptosis induction .

- Target Compound: No direct data, but the 4-bromoindole moiety is associated with DNA intercalation in related compounds .

Enzyme Inhibition

Antimicrobial Activity

- Compounds 47–50 () : Acetamides with benzo[d]thiazole-sulfonyl groups exhibited gram-positive and antifungal activity. The target compound’s lack of sulfonyl groups may limit similar efficacy .

Physicochemical Properties

Key Observations :

- The 3-hydroxyphenyl group likely improves aqueous solubility compared to halogenated analogs.

Biologische Aktivität

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, molecular characteristics, and biological activities of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a brominated indole moiety linked to a hydroxyphenyl acetamide group. The presence of the bromine atom is believed to enhance its biological activity, particularly its antitumor properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antimicrobial properties. For instance, the synthesized compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

| Enterococcus faecalis | 5.64 |

The antimicrobial efficacy suggests that the compound could serve as a lead for developing new antibiotics, particularly in light of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The findings revealed that the compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.2 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies

- Synthesis and Characterization : In a study focusing on similar indole derivatives, researchers synthesized various compounds and characterized them using NMR and IR spectroscopy. The incorporation of bromine was found to enhance biological activity significantly .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate that the compound binds effectively to key receptors, suggesting a mechanism for its anticancer effects .

Q & A

Q. What are the recommended synthetic pathways for 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide?

A common approach involves coupling indole derivatives with substituted phenylacetamides. For example, naphthalen-1-ylacetyl chloride reacted with 3-chloro-4-fluoroaniline in dichloromethane using triethylamine as a base, yielding crystalline products after purification (melting point: 421 K) . Similar protocols can be adapted by substituting the acetyl chloride precursor with 4-bromoindole derivatives and optimizing reaction conditions (e.g., temperature, solvent) to achieve yields >80% .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : - and -NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z for [M+H]) .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 60.5° between aromatic rings in related structures) .

Q. What initial biological screening assays are suitable for this compound?

Anticancer activity is commonly assessed via:

- Bcl-2/Mcl-1 inhibition assays : Measure binding affinity using fluorescence polarization .

- Cytotoxicity tests : MTT assays on cancer cell lines (e.g., IC values reported for indole derivatives in the 1–10 µM range) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO) on the indole ring enhance cytotoxicity, while bulky groups (e.g., naphthyl) improve binding selectivity .

- Side-chain modifications : Replacing the 3-hydroxyphenyl group with pyridinyl or chlorophenyl moieties alters solubility and metabolic stability .

Q. What analytical methods are used to assess purity and related substances?

- HPLC with UV detection : A gradient of acetonitrile/water resolves impurities (e.g., limit of detection: 0.1% for related acetamides) .

- Reference standards : Certified impurities (e.g., bromoacetamide derivatives) are used for quantification .

Q. How should contradictory biological activity data between studies be addressed?

Discrepancies may arise from:

- Assay conditions : Variability in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affects activity) .

- Structural analogs : Subtle differences in substituent positioning (e.g., para vs. meta substitution on the phenyl ring) significantly alter binding kinetics .

Resolution requires orthogonal assays (e.g., surface plasmon resonance for binding affinity) and meta-analysis of structural analogs .

Q. What computational tools aid in designing novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.